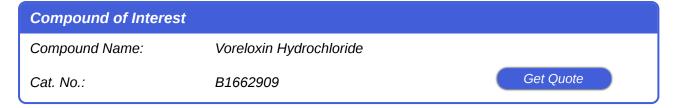


Voreloxin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Voreloxin Hydrochloride (formerly SNS-595, now known as vosaroxin) is a first-in-class anticancer agent derived from the quinolone chemical scaffold.[1][2] It has been investigated primarily for the treatment of acute myeloid leukemia (AML) and platinum-resistant ovarian cancer.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of voreloxin, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.

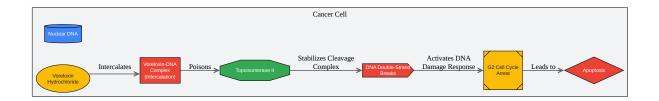
Pharmacodynamics: A Dual-Action Anticancer Agent

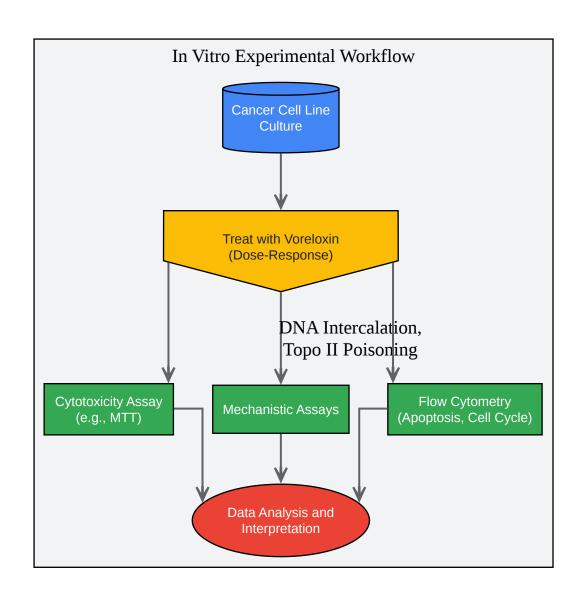
Voreloxin's anticancer activity stems from a dual mechanism that disrupts DNA integrity and cellular replication.[1][3] It acts as both a DNA intercalating agent and a topoisomerase II poison, leading to the induction of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately, apoptosis.[1][4] A key feature of voreloxin is its activity in tumor models that are resistant to other chemotherapeutic agents, as it is not a substrate for P-glycoprotein (P-gp) efflux pumps and its action is independent of the p53 tumor suppressor protein.[2][5]

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular cascade initiated by voreloxin, culminating in apoptotic cell death.







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